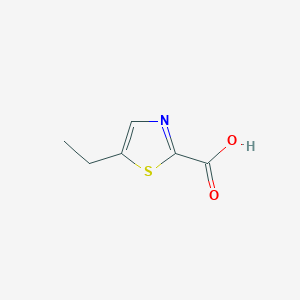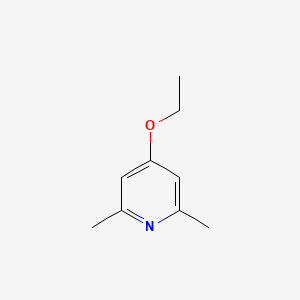
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea
Overview
Description
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea (NMP) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various laboratory experiments and is suitable for a variety of scientific studies. NMP is a versatile compound that can be used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new drugs. NMP has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the development of new drugs.
Scientific Research Applications
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the development of new drugs. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has also been used in the study of biochemical and physiological effects, such as the study of enzymes and hormones. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has also been used in the development of new drugs, such as the development of novel antifungals and antibiotics.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea is not completely understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds, such as glucuronosyl transferases and sulfotransferases.
Biochemical and Physiological Effects
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been shown to have a variety of biochemical and physiological effects. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds, such as glucuronosyl transferases and sulfotransferases. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has also been shown to have a variety of physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Advantages and Limitations for Lab Experiments
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time. In addition, it can be synthesized in a variety of ways, including the reaction of phenyl urea and 2,6-dimethylpyrimidine. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea is also relatively inexpensive and easy to obtain. However, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea is toxic and should be handled with caution.
Future Directions
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea has a wide range of potential applications in scientific research. In the future, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea may be used in the development of novel drugs, such as antifungals and antibiotics. In addition, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea may be used in the study of biochemical and physiological effects, such as the study of enzymes and hormones. N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea may also be used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. Finally, N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea may be used in the development of new drugs, such as novel antifungals and antibiotics.
properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-8-12(15-10(2)14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDNNHYVDRDPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399116 | |
| Record name | ST51034375 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethyl-4-pyrimidinyl)-N'-phenyl-urea | |
CAS RN |
79513-83-0 | |
| Record name | ST51034375 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)




![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)
